molecular formula C10H11NO2 B8389562 2-Methyl-5-methoxy-1H-indole-4-ol

2-Methyl-5-methoxy-1H-indole-4-ol

Cat. No.: B8389562
M. Wt: 177.20 g/mol
InChI Key: POWIOYMWSWIXAY-UHFFFAOYSA-N
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Description

2-Methyl-5-methoxy-1H-indole-4-ol is a high-purity indole-based chemical building block designed for research and development applications. The indole scaffold is a privileged structure in medicinal chemistry and is found in a wide array of bioactive molecules and natural products . This compound serves as a versatile precursor for synthesizing more complex molecular architectures. Researchers can leverage its functional groups for further chemical modifications, making it valuable for constructing potential pharmacologically active compounds. Indole derivatives are extensively investigated for their diverse biological activities, including antimicrobial properties . The 5-methoxyindole moiety, in particular, is a key structural feature in several biologically significant molecules . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-methoxy-2-methyl-1H-indol-4-ol

InChI

InChI=1S/C10H11NO2/c1-6-5-7-8(11-6)3-4-9(13-2)10(7)12/h3-5,11-12H,1-2H3

InChI Key

POWIOYMWSWIXAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2O)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

MOMIPP has shown promising results in the treatment of resistant cancer types. Research indicates that it effectively reduces the growth and viability of temozolomide-resistant glioblastoma and doxorubicin-resistant breast cancer cells. The compound operates through mechanisms that induce cell death by methuosis, a form of non-apoptotic cell death, which is particularly valuable for targeting cancers that evade traditional apoptosis pathways .

Structure-Activity Relationship Studies

The synthesis of various analogs of MOMIPP has been explored to optimize its biological activity. For instance, modifications at the 5-position of the indole ring have been shown to affect its cytotoxicity. Compounds with specific substitutions at the 1- and 2-positions of the indole ring demonstrated superior activity compared to others .

Antimicrobial Activity

Bacterial Inhibition

MOMIPP and its derivatives have been evaluated for their antibacterial properties against a range of pathogens. In particular, studies have highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. Compounds derived from MOMIPP exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, indicating potent antibacterial activity without significant cytotoxic effects on human cells .

Fungal Activity

In addition to bacterial targets, MOMIPP derivatives have displayed antifungal properties against pathogens such as Cryptococcus neoformans. The presence of specific substituents on the indole structure has been linked to enhanced antifungal activity, making these compounds potential candidates for treating fungal infections .

Case Study 1: Cancer Resistance Mechanisms

A study investigated the effects of MOMIPP on glioblastoma cells resistant to standard therapies. The results indicated that MOMIPP not only inhibited cell proliferation but also induced unique morphological changes consistent with methuosis. This study supports the potential use of MOMIPP as a lead compound for developing new therapeutic strategies against resistant cancers .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing and testing various analogs of MOMIPP for their antimicrobial properties. The findings revealed that certain derivatives had significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting no cytotoxicity towards human embryonic kidney cells at effective dosages . This highlights the therapeutic potential of MOMIPP in treating infections caused by resistant strains.

Data Tables

Compound MIC (µg/mL) Activity Target Organism
MOMIPP0.25AntibacterialMRSA
Derivative A16AntibacterialEscherichia coli
Derivative B12AntifungalCandida albicans
Derivative C4AntifungalCryptococcus neoformans

Comparison with Similar Compounds

Comparison with Structurally Related Indole Derivatives

Molecular Structure and Substituent Analysis

The following table compares 2-methyl-5-methoxy-1H-indole-4-ol with similar indole-based compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
2-Methyl-5-methoxy-1H-indole-4-ol C₉H₉NO₂ 163.17 -OH (C4), -OCH₃ (C5), -CH₃ (C2) 49635-16-7
2-(4-Methoxyphenyl)-5-methyl-1H-indole C₁₆H₁₅NO 237.30 -CH₃ (C5), -C₆H₄OCH₃ (C2) 62613-67-6
5-Methoxyindole-2-carboxylic acid C₁₀H₉NO₃ 191.18 -COOH (C2), -OCH₃ (C5) N/A
(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole C₁₁H₁₀N₂O₃ 218.21 -OCH₃ (C5), -CH=CHNO₂ (C3) N/A
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline C₁₄H₁₂N₃O 238.27 -NH₂ (C5), -OCH₃ (C2), benzimidazole N/A

Key Observations :

  • Substituent Position : The target compound’s hydroxyl and methoxy groups at positions 4 and 5 distinguish it from analogs like 5-methoxyindole-2-carboxylic acid (carboxylic acid at C2) and 2-(4-methoxyphenyl)-5-methyl-1H-indole (bulky aryl group at C2) .
  • Molecular Weight : Simpler substituents (e.g., -OH, -OCH₃) result in lower molecular weights compared to derivatives with aryl or heterocyclic appendages .
2-Methyl-5-methoxy-1H-indole-4-ol
  • For example, 5-methoxyindole treated with oxalyl chloride and NaHCO₃ yielded a 91% product in a related study .
Comparable Compounds:
  • 5-Methoxyindole-2-carboxylic acid: Synthesized via refluxing with thionyl chloride, yielding acyl chloride intermediates, followed by coupling with aminobenzophenones (moderate yields: 30–60%) .
  • Triazole-linked indoles (e.g., compound 6c) : Synthesized via Cu-catalyzed azide-alkyne cycloaddition (30–42% yields) .

Key Observations :

  • Simpler substituents (e.g., -OH, -OCH₃) often allow higher yields (e.g., 91% in ) compared to multi-step syntheses for complex derivatives.
  • Bulky or reactive groups (e.g., nitrovinyl, triazole) necessitate stringent purification steps, reducing overall yields .
Solubility and Stability:
  • The hydroxyl and methoxy groups in 2-methyl-5-methoxy-1H-indole-4-ol may enhance water solubility compared to non-polar derivatives like 2-(4-methoxyphenyl)-5-methyl-1H-indole .
  • Derivatives with electron-withdrawing groups (e.g., -NO₂ in ) exhibit reduced stability under basic conditions.

Preparation Methods

Cyclization of Substituted Anilines with Hydroxyacetone

The most direct route involves cyclizing p-methoxyaniline (1 ) with hydroxyacetone (2 ) under acidic conditions. This method, adapted from the synthesis of 5-methoxy-2-methylindole , forms the indole core while introducing methyl and methoxy groups at positions 2 and 5, respectively.

Procedure :
A mixture of p-methoxyaniline (4.2 kg), hydroxyacetone (2.9 kg), and acetic acid (25 kg) is refluxed for 8 hours. After distillation to recover acetic acid, the residue is recrystallized from acetonitrile, yielding 5.2 kg (94%) of 5-methoxy-2-methylindole . To introduce the hydroxyl group at position 4, a benzyl-protected intermediate (4-benzyloxy-5-methoxy-2-methylindole) is synthesized via electrophilic substitution, followed by hydrogenolysis or acid-catalyzed deprotection .

Key Data :

Starting MaterialCatalyst/SolventTemperatureYieldReference
p-MethoxyanilineAcetic acidReflux94%

Limitations :

  • Requires additional steps for hydroxyl group introduction.

  • Benzyl deprotection may reduce overall yield .

L-B Method Adaptations for Indole Core Formation

The Leimgruber-Batcho (L-B) method, traditionally used for indole-4-carboxylates , can be modified to synthesize 2-methyl-5-methoxy-1H-indole-4-ol.

Procedure :

  • Methyl 2-methyl-3-nitrobenzoate undergoes L-B cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form methyl indole-4-carboxylate.

  • Reduction with lithium aluminum hydride (LiAlH₄) yields 4-hydroxymethylindole.

  • Oxidation with active MnO₂ introduces the carbonyl group, followed by methoxylation and methylation .

Example :
Using 2-methyl-3-nitrobenzonitrile as a starting material, L-B cyclization produces 4-cyanoindole, which is hydrogenated to indole-4-formaldehyde . Subsequent methoxylation at position 5 and methylation at position 2 complete the synthesis.

Key Data :

StepReagentYieldReference
CyclizationDMF-DMA68%
ReductionLiAlH₄75%

Advantages :

  • High regioselectivity for position 4.

  • Scalable for industrial production .

Iodine-catalyzed electrophilic substitution enables the introduction of trifluoromethyl and methoxy groups on preformed indoles .

Procedure :

  • 5-Methoxyindole reacts with 2,2,2-trifluoro-1-(5-methoxy-1H-indol-4-yl)ethanol in the presence of I₂ (10 mol%) at 70°C for 12 hours.

  • The reaction proceeds via Friedel-Crafts alkylation, forming a quaternary carbon center at position 4 .

Example :
Under optimized conditions, this method achieves 89–99% yields for analogous structures . For 2-methyl-5-methoxy-1H-indole-4-ol, methyl substitution at position 2 can be introduced prior to electrophilic hydroxylation.

Key Data :

CatalystTemperatureTimeYieldReference
I₂70°C12 h89%

Limitations :

  • Requires prefunctionalized indole substrates.

  • Competing reactions may reduce selectivity .

Deprotection Strategies for Hydroxyl Group Introduction

Hydroxyl groups at position 4 are often introduced via deprotection of benzyl or allyl ethers. A representative synthesis from 4-benzyloxy-5-methoxyindole is detailed below .

Procedure :

  • 4-Benzyloxy-5-methoxyindole is hydrogenated over Pd/C (10%) in ethanol at 25°C.

  • The benzyl group is cleaved, yielding 4-hydroxy-5-methoxyindole in 90% yield .

  • Methylation at position 2 is achieved using methyl iodide and a base (e.g., K₂CO₃).

Key Data :

SubstrateConditionsYieldReference
4-Benzyloxy-5-methoxyindoleH₂, Pd/C, EtOH90%

Advantages :

  • Mild reaction conditions.

  • High functional group tolerance .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodStarting MaterialStepsTotal YieldScalabilityCost Efficiency
Aniline Cyclization p-Methoxyaniline3~70%HighModerate
L-B Method Nitrobenzoate4~50%ModerateHigh
Electrophilic Substitution Preformed indole2~85%LowModerate
Deprotection Benzyloxyindole2~80%HighLow

Key Findings :

  • The aniline cyclization route offers the highest scalability but requires protective group chemistry.

  • Catalytic electrophilic substitution provides excellent yields but depends on specialized substrates.

  • Deprotection strategies are cost-effective but necessitate precursor synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-5-methoxy-1H-indole-4-ol, and what critical reaction conditions optimize yield?

  • Methodological Answer : The synthesis often involves modifying indole precursors. For example, LiAlH4-mediated reduction of nitrovinyl intermediates under anhydrous conditions (e.g., THF solvent at 0°C) is critical for selective reduction . Post-reaction quenching with saturated Rochelle salt and sequential acid-base extraction ensures product isolation. Avoiding moisture and optimizing reaction time (e.g., 1.5 hours under reflux) improves yield . Alternative routes may involve chlorination followed by catalytic reduction, as seen in similar indole derivatives .

Q. Which spectroscopic techniques are most effective for characterizing 2-Methyl-5-methoxy-1H-indole-4-ol, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Look for aromatic proton signals in the δ 6.5–7.5 ppm range, with distinct splitting patterns due to substituents (e.g., methoxy groups at δ ~3.8 ppm) .
  • <sup>13</sup>C NMR : Confirm the presence of a hydroxyl-bearing carbon (δ ~150–160 ppm) and methoxy carbon (δ ~55 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 163.17 g/mol for 5-methoxy-1H-indol-6-ol analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-Methyl-5-methoxy-1H-indole-4-ol derivatives, and what experimental approaches ensure reproducibility?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or compound stability. To address this:

  • Standardize Assay Protocols : Use buffered solutions (pH 7.4) and control for oxidative degradation by storing compounds at 0°C–6°C .
  • Dose-Response Studies : Test multiple concentrations to identify threshold effects, as indole derivatives like 5-methoxy-1H-indol-6-ol show activity across nM–μM ranges .
  • Cross-Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm target specificity .

Q. What are the best practices for crystallographic refinement of 2-Methyl-5-methoxy-1H-indole-4-ol using software like SHELXL, and how can common pitfalls be avoided?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve positional disorder, common in hydroxyl and methoxy groups .
  • Refinement in SHELXL : Apply restraints for thermal parameters (ADPs) of flexible substituents. Validate hydrogen-bonding networks using PLATON .
  • Avoid Overfitting : Cross-check residual density maps and refine twinned data with the TWIN command if necessary .

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